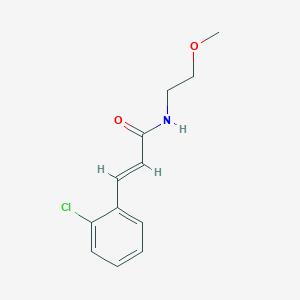
3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide, also known as CMA, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. CMA is a synthetic compound that can be synthesized using various methods.
作用机制
The mechanism of action of 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide is not fully understood. However, studies suggest that 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide may inhibit the growth of cancer cells by inducing apoptosis through the activation of the caspase pathway. 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide may also inhibit the production of pro-inflammatory cytokines in macrophages, which may contribute to its potential as an anti-inflammatory agent.
Biochemical and Physiological Effects
3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide has been shown to have various biochemical and physiological effects. In a study conducted by Wu et al. (2019), 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide was found to inhibit the growth of cancer cells by inducing apoptosis. The study also suggested that 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide may have potential as an anticancer agent. Another study conducted by Li et al. (2018) found that 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide may have potential as an anti-inflammatory agent. The study suggested that 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide may inhibit the production of pro-inflammatory cytokines in macrophages.
实验室实验的优点和局限性
3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide has several advantages and limitations for lab experiments. One advantage is that 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide can be synthesized using various methods, which allows for the production of large quantities of the compound. Another advantage is that 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide has been shown to have potential as an anticancer and anti-inflammatory agent, which makes it an attractive compound for further research. One limitation is that the mechanism of action of 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide may have potential toxicity, which requires careful handling and monitoring during experiments.
未来方向
There are several future directions for research on 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide. One direction is to further investigate the mechanism of action of 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide, which may provide insight into its potential pharmacological properties. Another direction is to study the potential toxicity of 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide, which may provide information on its safety for use in humans. Further research may also focus on the development of 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide as a potential anticancer and anti-inflammatory agent, which may have significant clinical applications.
Conclusion
In conclusion, 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide can be synthesized using various methods and has been shown to have potential as an anticancer and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide and to study its potential toxicity. 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide may have significant clinical applications as a potential anticancer and anti-inflammatory agent.
合成方法
3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide can be synthesized using various methods, including the reaction of 2-chlorobenzaldehyde with N-(2-methoxyethyl)acrylamide in the presence of a base. Another method involves the reaction of 2-chlorobenzaldehyde with N-(2-methoxyethyl)acetamide in the presence of a base and subsequent dehydration of the resulting intermediate. These methods have been reported in the literature and have been used to synthesize 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide for scientific research purposes.
科学研究应用
3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide has been studied for its potential pharmacological properties, including its potential as an anticancer agent. In a study conducted by Wu et al. (2019), 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide was found to inhibit the growth of cancer cells in vitro and in vivo. The study also suggested that 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide may induce apoptosis in cancer cells by activating the caspase pathway. Another study conducted by Li et al. (2018) found that 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide may have potential as an anti-inflammatory agent. The study suggested that 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide may inhibit the production of pro-inflammatory cytokines in macrophages.
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-methoxyethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-16-9-8-14-12(15)7-6-10-4-2-3-5-11(10)13/h2-7H,8-9H2,1H3,(H,14,15)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEQLPJDNLRCDU-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C=CC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C=C/C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-propoxybenzamide](/img/structure/B5228218.png)
![N-(3-chlorobenzyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5228219.png)

![1-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B5228246.png)

![6-({[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5228262.png)
![1-[1-(2-chlorobenzoyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5228266.png)
![1-benzyl-4-[2-(4-methoxyphenyl)-1-methylethyl]piperazine](/img/structure/B5228269.png)
![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5228274.png)
![N-[(1-hydroxycyclohexyl)methyl]-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5228280.png)
![4-fluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B5228283.png)

![N-(5-{[(2-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5228286.png)
![5-benzyl-3-(2-furyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5228291.png)